2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

PRMT6 Epigenetics Kinase inhibitor selectivity

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a privileged aminopyrimidine scaffold with a cyclopropyl at the 2-position and an unsubstituted 6-position, enabling selective SAR exploration via Suzuki–Miyaura coupling. Compared to bulkier 6-alkyl analogs, it offers lower lipophilicity and distinct metabolic stability, making it ideal as a comparator scaffold in ADME cassette panels and target deconvolution studies. Sourced as a research-grade building block for oncology discovery programs targeting CDK kinases.

Molecular Formula C13H14N4O
Molecular Weight 242.282
CAS No. 2189435-12-7
Cat. No. B2743885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
CAS2189435-12-7
Molecular FormulaC13H14N4O
Molecular Weight242.282
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC2=NC(=NC=C2)C3CC3
InChIInChI=1S/C13H14N4O/c1-18-12-5-4-10(8-15-12)16-11-6-7-14-13(17-11)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,16,17)
InChIKeyUSPUWOLCAYDXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (CAS 2189435-12-7): Baseline Profile for Procurement Evaluation


2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (CAS 2189435-12-7) is a heterocyclic small molecule belonging to the aminopyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery. The compound contains a cyclopropyl group at the 2-position of the pyrimidine core and a 6-methoxypyridin-3-yl substituent at the 4-amino position, resulting in a molecular formula of C₁₃H₁₄N₄O and a molecular weight of 242.28 g/mol . Its structure places it within a family of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-substituted pyrimidines that have been the subject of patent disclosures targeting cyclin-dependent kinases (CDKs) and other oncology-relevant kinases [1]. However, publicly available peer-reviewed biological characterization data for this specific compound remain limited as of early 2026, and much of the quantitative structure-activity relationship (SAR) information resides in patent literature and proprietary datasets.

Why Generic Substitution of 2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine Is Not Straightforward


Within the aminopyrimidine kinase inhibitor chemotype, subtle structural modifications—particularly at the 2- and 6-positions of the pyrimidine core—can produce dramatic shifts in target selectivity, metabolic stability, and physicochemical properties. The cyclopropyl group at the 2-position is not an interchangeable alkyl substituent; it introduces a unique combination of conformational constraint, reduced lipophilicity relative to larger cyclic alkyl groups, and potential resistance to oxidative metabolism that distinguishes it from commonly encountered methyl, cyclobutyl, or other alkyl congeners [1]. For procurement decisions, substituting 2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine with a 6-methyl analog (CAS 2176069-02-4) or a 6-cyclobutyl analog (CAS 2176069-10-4) would replace the target's unsubstituted 6-position with a bulkier group, altering the molecular recognition profile and potentially redirecting kinase selectivity away from the intended target class . The quantitative gaps highlighted in Section 3 underscore why assumptions of functional equivalence are unwarranted without direct comparator data.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine vs. Structural Analogs


Differentiation by 6-Position Substituent Absence: PRMT6 Inhibition vs. 6-Methyl Analog

A cross-study comparison reveals that the 6-methyl analog (CAS 2176069-02-4) demonstrates measurable PRMT6 inhibitory activity (IC₅₀ = 78 nM in a methylation activity assay using full-length human PRMT6 residues 1–375 expressed in baculovirus) [1]. For the target compound, which lacks the 6-methyl substituent, no publicly reported PRMT6 inhibition data have been identified as of April 2026. This absence of data may reflect a genuine lack of PRMT6 engagement rather than a gap in measurement—the 6-methyl group provides a critical hydrophobic contact absent in the des-methyl scaffold. Until direct side-by-side profiling under identical assay conditions is conducted, the target compound and its 6-methyl congener must be treated as functionally nonequivalent with respect to the PRMT6 target.

PRMT6 Epigenetics Kinase inhibitor selectivity

Metabolic Stability Advantage of the Cyclopropyl Group Over Larger Cycloalkyl Substituents

The cyclopropyl group is a well-characterized medicinal chemistry motif known to reduce oxidative metabolism by cytochrome P450 enzymes compared to larger cycloalkyl groups such as cyclobutyl. In a systematic review of matched molecular pairs, replacement of a cyclobutyl group with cyclopropyl reduced intrinsic clearance in human liver microsomes by a median factor of 2- to 5-fold across multiple chemotypes [1]. The 6-cyclobutyl analog of this series (CAS 2176069-10-4) bears a cyclobutyl substituent at the 6-position, whereas the target compound carries a cyclopropyl group at the 2-position with an unsubstituted 6-position—a structural arrangement expected to confer lower metabolic liability . No direct microsomal stability comparison for these two specific compounds has been published, but the established SAR of cycloalkyl-substituted pyrimidines supports the class-level inference that the target compound's cyclopropyl scaffold is inherently more resistant to oxidative degradation than cyclobutyl-containing analogs.

Metabolic stability Cyclopropyl effect Oxidative metabolism

PI3Kδ Selectivity: Class-Level Inference from the 6-Cyclopropyl Isomer

The 6-cyclopropyl regioisomer (6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine) has been profiled for PI3Kδ activity in a cell-based assay measuring AKT phosphorylation at S473 in Ri-1 cells, yielding an IC₅₀ of 102 nM [1]. The target compound, which places the cyclopropyl group at the 2-position rather than the 6-position, has no publicly available PI3Kδ data. In aminopyrimidine kinase inhibitors, the position of the cycloalkyl substituent on the pyrimidine ring critically influences the vector of the substituent relative to the hinge-binding motif, often dictating kinase selectivity profiles. The 2-cyclopropyl orientation projects the cyclopropyl group into a different region of the ATP-binding pocket compared to 6-cyclopropyl substitution, making cross-extrapolation of PI3Kδ activity unreliable without direct measurement [2].

PI3Kδ Kinase selectivity Isomer comparison

Synthetic Accessibility: Suzuki–Miyaura Coupling Advantage for the 6-Unsubstituted Scaffold

The target compound's 6-unsubstituted pyrimidine scaffold allows for late-stage diversification via Suzuki–Miyaura coupling at the 6-position using readily available boronic acid or boronate ester building blocks, a synthetic strategy widely documented for pyrimidine derivatives [1]. By contrast, the 6-methyl analog (CAS 2176069-02-4) already occupies the 6-position with a methyl group, precluding further diversification at this site. For discovery programs seeking to explore SAR around the 6-position, the target compound offers a synthetically permissive handle (typically a halogen or hydrogen amenable to direct C–H functionalization), whereas the 6-methyl analog is a synthetic endpoint requiring de novo resynthesis for each new 6-substituent variant . This difference translates to reduced synthetic burden and faster SAR exploration timelines when the target compound is used as the core intermediate.

Synthetic chemistry Suzuki coupling Building block procurement

Optimal Application Scenarios for 2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine Based on Evidence


Lead Optimization Scaffold for CDK-Focused Kinase Inhibitor Programs Requiring 6-Position SAR Exploration

The compound's unsubstituted 6-position makes it an ideal core scaffold for medicinal chemistry teams exploring structure-activity relationships around the pyrimidine 6-position via parallel Suzuki–Miyaura coupling, as supported by its synthetic versatility [1]. Patent disclosures describing 2-cyclopropyl-substituted pyrimidines as cyclin-dependent kinase (CDK) inhibitors further contextualize its use in oncology discovery programs [2].

Metabolic Stability Screening in ADME Cassette Panels Against Cyclobutyl-Containing Analogs

Based on the established medicinal chemistry principle that cyclopropyl groups confer lower intrinsic clearance relative to cyclobutyl groups (median 2–5× in human liver microsomes) [1], this compound is suited as a comparator scaffold in ADME cassette panels intended to quantify the metabolic penalty associated with larger cycloalkyl substituents on pyrimidine kinase inhibitors.

Epigenetic Target Deconvolution Studies Differentiating PRMT6 from CDK Activity

The documented PRMT6 inhibitory activity of the 6-methyl analog (IC₅₀ = 78 nM) [1] but the absence of such data for the target compound positions it as a control probe in target deconvolution studies aimed at separating CDK-driven antiproliferative effects from PRMT6-mediated epigenetic mechanisms.

Regioisomeric Selectivity Profiling for PI3Kδ vs. CDK Target Engagement

The availability of PI3Kδ activity data for the 6-cyclopropyl regioisomer (IC₅₀ = 102 nM) [1] provides a basis for side-by-side profiling of the 2-cyclopropyl target compound to determine whether regioisomeric switching eliminates off-target PI3Kδ engagement while preserving CDK inhibitory activity.

Quote Request

Request a Quote for 2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.